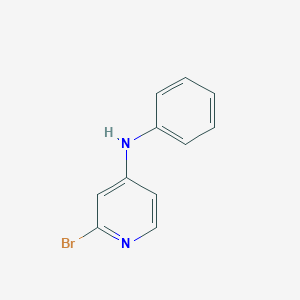

2-Bromo-N-phenylpyridin-4-amine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

1209459-98-2 |

|---|---|

Fórmula molecular |

C11H9BrN2 |

Peso molecular |

249.11 g/mol |

Nombre IUPAC |

2-bromo-N-phenylpyridin-4-amine |

InChI |

InChI=1S/C11H9BrN2/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h1-8H,(H,13,14) |

Clave InChI |

VIKJATKDXCAWCE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)NC2=CC(=NC=C2)Br |

Origen del producto |

United States |

Chemical Reactivity and Transformation Pathways of 2 Bromo N Phenylpyridin 4 Amine

Reactivity of the Bromine Atom at the Pyridine (B92270) 2-Position

The bromine atom at the C-2 position of the pyridine ring is the primary site of reactivity in 2-Bromo-N-phenylpyridin-4-amine. Its susceptibility to displacement or participation in coupling reactions is influenced by the electron-withdrawing nature of the pyridine nitrogen, which activates the C-Br bond towards both metal-catalyzed and nucleophilic substitution reactions.

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. The bromine atom in 2-Bromo-N-phenylpyridin-4-amine readily participates in these transformations, making it a valuable building block in organic synthesis.

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. beilstein-journals.org 2-Bromopyridines are effective substrates in Suzuki reactions, often exhibiting higher reactivity than their chloro-analogs. researchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a base to facilitate the transmetalation step. beilstein-journals.orgresearchgate.net For instance, the Suzuki coupling of 2-bromothiophene (B119243) with phenylboronic acid has been successfully demonstrated using a pyridine-based Pd(II)-complex in water. nih.govresearchgate.net The reactivity in these couplings can be influenced by the electronic nature of the substituents on both the pyridine ring and the boronic acid. beilstein-journals.org

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org 2-Bromopyridines can be effectively coupled with terminal alkynes under Sonogashira conditions. researchgate.net The choice of catalyst, base, and solvent is crucial for achieving high yields. organic-chemistry.orglibretexts.org For example, a dipyridylpalladium complex has been used for the copper-free Sonogashira coupling of aryl bromides. wikipedia.org

Table 1: Examples of C-C Bond Forming Reactions

| Reaction | Substrate 1 | Substrate 2 | Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | 2-Bromopyridine derivative | Arylboronic acid | Pd(OAc)₂ / Ligand / Base | Biarylpyridine |

| Sonogashira Coupling | 2-Bromopyridine derivative | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Amine | Alkynylpyridine |

Participation in Metal-Catalyzed Cross-Coupling Reactions

C–N Bond Forming Reactions

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, allowing for the formation of C-N bonds between aryl halides and amines in the presence of a palladium catalyst and a strong base. nih.govresearchgate.net This reaction is highly versatile and has been successfully applied to 2-bromopyridines to synthesize a wide array of aminopyridine derivatives. nih.govresearchgate.net The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results. researchgate.net The reaction conditions can be tailored to accommodate a variety of amines, including volatile ones. nih.gov Copper-catalyzed C-N bond formation has also been reported for the amination of halopyridines, providing an alternative to palladium-based systems. researchgate.net

Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines

| Amine | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|

| Various volatile amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 55-98% nih.gov |

| Aniline derivatives | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | Good yields researchgate.net |

| Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOBu-t | Toluene | 60% chemspider.com |

C–O and C–S Bond Formations

While less common than C-C and C-N bond formations, the palladium-catalyzed coupling of 2-bromopyridines with alcohols and thiols to form C-O and C-S bonds, respectively, is also a valuable transformation. These reactions expand the synthetic utility of 2-Bromo-N-phenylpyridin-4-amine, allowing for the introduction of ether and thioether functionalities. A novel ruthenium-catalyzed domino reaction of 2-bromopyridines has been developed for the synthesis of heteroarylated 2-pyridones, which involves a C-O bond formation step. mdpi.com Additionally, catalyst-free SₙAr reactions of heteroaryl halides with thiols in water have been shown to be an efficient method for C-S bond formation. researchgate.net

Nucleophilic aromatic substitution (SₙAr) is a key reaction pathway for pyridines, particularly those bearing a good leaving group like bromine at the 2- or 4-position. wikipedia.orgstackexchange.com The electron-withdrawing nitrogen atom in the pyridine ring activates these positions towards nucleophilic attack, stabilizing the negatively charged Meisenheimer intermediate that is formed. wikipedia.orglibretexts.org This allows for the direct displacement of the bromide ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates. masterorganicchemistry.com The reactivity of the pyridine ring in SₙAr reactions is generally higher than that of benzene (B151609) derivatives lacking strong electron-withdrawing groups. masterorganicchemistry.com The Chichibabin reaction, which involves the amination of pyridine with sodium amide, is a classic example of nucleophilic substitution on a pyridine ring. wikipedia.org

Halogenated pyridines can also participate in radical reactions. For instance, pyridyl radicals can be generated from bromopyridines through processes like proton-coupled electron transfer (PCET) using photoredox catalysis. nih.gov These pyridyl radicals can then engage in various transformations, such as addition to olefins in hydroarylation reactions. nih.gov The reaction conditions, particularly the solvent, can influence the reactivity profile of the pyridyl radicals. nih.gov

Reactivity of the Secondary Amine (-NH-Phenyl) Moiety

The secondary amine group in 2-Bromo-N-phenylpyridin-4-amine is a key site for various chemical reactions, enabling the introduction of diverse functional groups.

N-Alkylation and N-Acylation Reactions

The secondary amine is nucleophilic and readily undergoes N-alkylation with alkyl halides. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via a nucleophilic aliphatic substitution mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. ucalgary.ca However, the direct alkylation of secondary amines can sometimes lead to a mixture of products due to the increased nucleophilicity of the resulting tertiary amine, which can compete with the starting material for the alkylating agent. masterorganicchemistry.commsu.edu To achieve selective monoalkylation, specific strategies like using N-aminopyridinium salts as ammonia (B1221849) surrogates have been developed, which proceed through a highly nucleophilic pyridinium (B92312) ylide intermediate. nih.govresearchgate.net

N-acylation of the secondary amine provides a route to amides. This transformation is fundamental in organic chemistry and can be achieved using various acylating agents. researchgate.net For instance, the reaction with acyl chlorides or anhydrides in the presence of a base can efficiently produce the corresponding N-acylated product. mnstate.edu The resulting amide bond is a common feature in many biologically active molecules. researchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reactant 1 | Reactant 2 | Product Type | Reaction Type |

| 2-Bromo-N-phenylpyridin-4-amine | Alkyl Halide | Tertiary Amine | N-Alkylation |

| 2-Bromo-N-phenylpyridin-4-amine | Acyl Chloride | Amide | N-Acylation |

| 2-Bromo-N-phenylpyridin-4-amine | Carboxylic Anhydride | Amide | N-Acylation |

Formation of Schiff Bases and Related Imines

The secondary amine can, in principle, react with aldehydes or ketones to form imines, commonly known as Schiff bases. advancechemjournal.comnih.gov This condensation reaction typically involves the formation of a carbinolamine intermediate, followed by dehydration to yield the C=N double bond. youtube.comyoutube.com Schiff bases are versatile intermediates and have been explored for their wide range of biological activities. advancechemjournal.comnih.gov The formation of a protonated Schiff base can act as an "electron sink," which is a concept utilized in enzyme catalysis. youtube.com

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic.

Protonation and Quaternization

The pyridine nitrogen is basic and can be readily protonated by acids to form a pyridinium salt. uoanbar.edu.iqresearchgate.net This protonation significantly alters the electronic properties of the pyridine ring, making it more electron-deficient. uoanbar.edu.iq Alkyl halides can react with the pyridine nitrogen to form quaternary pyridinium salts, a reaction known as quaternization. gcwgandhinagar.com This process is a type of N-alkylation. wikipedia.org

Coordination to Metal Centers

The lone pair of electrons on the pyridine nitrogen allows it to act as a ligand and coordinate to various metal centers. mdpi.com This property is fundamental to the formation of coordination complexes and polymers. The pyridine nitrogen is considered a softer donor than an amide oxygen, which influences its binding preference to metal ions. mdpi.com The coordination of pyridine-containing ligands to metals like copper(II) has been extensively studied, leading to a variety of structures with different coordination geometries, such as tetragonally distorted octahedral or square pyramidal. mdpi.com The resulting metal complexes can exhibit interesting magnetic and spectroscopic properties.

Regioselectivity and Site-Selective Functionalization

The selective functionalization of a specific position on the 2-Bromo-N-phenylpyridin-4-amine scaffold is a key consideration in its synthetic applications. The inherent electronic properties of the substituted pyridine ring and the potential for directed metalation reactions are the primary determinants of where chemical transformations will occur.

The reactivity of 2-Bromo-N-phenylpyridin-4-amine is a complex interplay of steric and electronic factors. The pyridine nitrogen, being highly electronegative, withdraws electron density from the ring, making the carbon atoms, particularly at the 2, 4, and 6 positions, electron-deficient. imperial.ac.uk This inherent electronic property makes the pyridine ring susceptible to nucleophilic attack.

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, the C2-bromo substituent is the primary site of reaction. For dihalogenated pyridines, it is well-established that halides at the C2-position (α to the nitrogen) are generally more reactive than those at other positions. nih.gov This enhanced reactivity is attributed to the greater positive charge at the C2 carbon due to the inductive effect of the adjacent nitrogen atom, which facilitates oxidative addition of the palladium catalyst. nih.gov Therefore, in reactions involving 2-Bromo-N-phenylpyridin-4-amine, functionalization is expected to occur selectively at the C2 position, replacing the bromine atom. The regiochemical outcome of such couplings can, however, be influenced by the choice of ligands on the palladium catalyst. nih.govnih.govacs.org

Steric hindrance from the N-phenyl group can also play a role in directing reaction outcomes. acs.orgdigitellinc.com While the C2-position is electronically favored for substitution, a bulky N-phenyl group could potentially hinder the approach of a large reagent to the adjacent C3 and C5 positions in reactions such as C-H activation.

In transition metal-catalyzed C-H activation reactions, the existing functional groups on 2-Bromo-N-phenylpyridin-4-amine can act as directing groups, guiding the catalyst to a specific C-H bond. nih.govrsc.orgrsc.org Both the pyridine nitrogen and the nitrogen of the N-phenylamino group can serve as coordinating atoms for a metal catalyst.

The pyridine nitrogen is a well-established directing group, typically promoting ortho-C-H activation at the C3 position. rsc.org This proceeds through the formation of a five-membered cyclometalated intermediate.

Simultaneously, the amino group, in this case, the N-phenylamino group, can also function as a directing group. nih.gov Amine and amide groups are known to direct the ortho-C-H activation of an adjacent aryl ring. In the case of 2-Bromo-N-phenylpyridin-4-amine, the N-phenylamino group could direct the functionalization of the ortho-C-H bonds of the phenyl ring.

The ultimate regioselectivity of a C-H activation reaction on this molecule would depend on the specific catalyst system and reaction conditions employed. A catalyst with a high affinity for the pyridine nitrogen might favor functionalization at the C3 position of the pyridine ring. Conversely, a catalyst that preferentially coordinates to the N-phenylamino group could lead to functionalization of the phenyl ring. The presence of the bromo substituent at the C2 position would likely disfavor C-H activation at the C3 position due to steric hindrance.

The interplay between these directing groups and the inherent electronic and steric factors of the molecule makes the prediction of site-selectivity in C-H activation reactions complex. Experimental studies with specific catalysts are necessary to determine the precise outcome.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For 2-Bromo-N-phenylpyridin-4-amine, both ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

The ¹H NMR spectrum of 2-Bromo-N-phenylpyridin-4-amine displays characteristic signals corresponding to the distinct protons in its structure. The spectrum is typically recorded in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The aromatic region of the spectrum is of particular interest, showing signals for the protons on both the pyridine (B92270) and phenyl rings.

The protons on the phenyl group typically appear as a set of multiplets between 7.0 and 7.5 ppm. The protons of the pyridine ring are also found in the aromatic region, with their specific chemical shifts influenced by the positions of the bromo and amino substituents. An observable signal for the N-H proton is also present, which can vary in its chemical shift and may appear as a broad singlet.

Table 1: Representative ¹H NMR Spectral Data (Note: Specific chemical shifts (δ) and coupling constants (J) can vary based on solvent and instrument frequency. The following is a generalized representation.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.0 - 7.5 | m |

| Pyridyl-H | 6.5 - 8.0 | m |

| NH | Variable | br s |

m = multiplet, br s = broad singlet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 2-Bromo-N-phenylpyridin-4-amine gives rise to a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon.

The spectrum shows several signals in the aromatic region (typically 100-160 ppm). The carbon atom attached to the bromine (C2-Br) is expected to have a chemical shift in the lower end of this aromatic range due to the halogen's influence. The carbons of the phenyl ring and the remaining carbons of the pyridine ring will resonate at predictable chemical shifts for aromatic systems.

Table 2: Representative ¹³C NMR Spectral Data (Note: Specific chemical shifts (δ) can vary based on solvent and instrument frequency.)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Phenyl-C | 120 - 145 |

| Pyridyl-C | 110 - 160 |

| C-Br | ~115 - 125 |

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals.

COSY spectra establish proton-proton couplings, helping to identify adjacent protons within the phenyl and pyridyl ring systems.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's signal.

HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity between different parts of the molecule, such as the link between the phenyl and pyridine rings via the nitrogen atom, and confirming the positions of the substituents on the pyridine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of 2-Bromo-N-phenylpyridin-4-amine shows several key absorption bands.

A characteristic N-H stretching vibration for the secondary amine is expected in the region of 3350-3310 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings are observed in the 1600-1450 cm⁻¹ region. A C-N stretching band for the aromatic amine is expected around 1335-1250 cm⁻¹. The presence of the C-Br bond is indicated by a stretching vibration in the fingerprint region, typically below 700 cm⁻¹.

Table 3: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretch | 3350 - 3310 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C/C=N | Stretch | 1600 - 1450 |

| Aromatic C-N | Stretch | 1335 - 1250 |

| C-Br | Stretch | < 700 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 2-Bromo-N-phenylpyridin-4-amine (C₁₁H₉BrN₂), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass.

A key feature in the mass spectrum is the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule. Common fragmentation patterns for this type of molecule may involve the loss of the bromine atom or cleavage of the C-N bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like 2-Bromo-N-phenylpyridin-4-amine exhibit characteristic absorptions in the UV region. The spectrum is expected to show absorptions arising from π → π* transitions within the phenyl and pyridine aromatic systems. The presence of the amino group (an auxochrome) attached to the pyridine ring can cause a bathochromic (red) shift of these absorption bands to longer wavelengths compared to the unsubstituted parent rings.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

The process involves growing a high-quality single crystal of the compound and irradiating it with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions are determined. The crystallographic data obtained would be presented in a standardized format, as shown in the hypothetical data table below. This data allows for a deep understanding of the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. The study of crystal structures of related heterocyclic compounds, such as functionalized terpyridines and pyrazines, demonstrates the power of this technique in elucidating detailed molecular geometries. researchgate.netnih.gov

Table 1: Hypothetical Crystallographic Data for 2-Bromo-N-phenylpyridin-4-amine (Note: This table is illustrative as experimental data is not publicly available.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₉BrN₂ |

| Formula Weight | 249.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of a molecule's chemical bonds. thermofisher.com These techniques are complementary and essential for confirming the presence of specific functional groups and elucidating structural features.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, while Raman spectroscopy measures the inelastic scattering of laser light. thermofisher.com For 2-Bromo-N-phenylpyridin-4-amine, key vibrational modes would include:

N-H stretching: A characteristic band for the secondary amine group, typically appearing in the 3350-3310 cm⁻¹ region. orgchemboulder.com

Aromatic C-H stretching: Bands usually observed above 3000 cm⁻¹.

C=C and C=N stretching: Vibrations within the pyridine and phenyl rings, expected in the 1400-1650 cm⁻¹ range. The N-H bending vibration of the secondary amine may also appear in this region. orgchemboulder.com

C-N stretching: The stretching of the bond between the phenyl ring and the amine nitrogen, and the pyridine ring and the amine nitrogen, would give rise to bands typically in the 1335-1250 cm⁻¹ range for aromatic amines. orgchemboulder.com

C-Br stretching: A vibration at lower wavenumbers, often below 600 cm⁻¹, which is characteristic of the carbon-bromine bond. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy. nih.govresearchgate.net These calculations can predict the vibrational frequencies and intensities, aiding in the precise assignment of the observed spectral bands. The comparison between experimental and calculated spectra provides a powerful tool for structural confirmation. derpharmachemica.com

Table 2: Expected Vibrational Modes for 2-Bromo-N-phenylpyridin-4-amine (Note: This table is based on characteristic group frequencies as specific experimental data is not available.)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| N-H Stretch | 3350 - 3310 | FTIR, Raman |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| C=C/C=N Ring Stretch | 1650 - 1400 | FTIR, Raman |

| N-H Bend | 1650 - 1580 | FTIR |

| Aromatic C-N Stretch | 1335 - 1250 | FTIR, Raman |

Computational Analysis of 2-Bromo-N-phenylpyridin-4-amine Remains Unexplored in Public Scientific Literature

A thorough review of published scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound 2-Bromo-N-phenylpyridin-4-amine . Despite the availability of data for structurally related molecules, specific computational studies detailing its electronic and dynamic properties are not present in the public domain.

Extensive searches for peer-reviewed articles and chemical database entries that focus on the Density Functional Theory (DFT) calculations or Molecular Dynamics (MD) simulations of 2-Bromo-N-phenylpyridin-4-amine have yielded no specific results. Consequently, detailed research findings on its optimized geometry, electronic structure, frontier molecular orbitals (FMO), molecular electrostatic potential (MEP) map, reactivity indices, or conformational space are currently unavailable.

While computational studies have been performed on analogous compounds, such as N-phenylpyrimidine-4-amine derivatives and other substituted bromopyridines, the strict focus on 2-Bromo-N-phenylpyridin-4-amine as requested prevents the inclusion of this related, but distinct, information. The unique structural arrangement of the bromo and phenylamino (B1219803) substituents at the 2- and 4-positions of the pyridine ring, respectively, means that data from other isomers or similar molecules cannot be used to accurately represent its specific computational profile.

Therefore, the generation of an article covering the specific subtopics of DFT calculations and MD simulations for this compound is not possible at this time due to the absence of the necessary foundational research data.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics (MD) Simulations

Intermolecular Interaction Analysis

In the case of 5-Bromo-N-phenylpyrazine-2,3-diamine, intermolecular N-H···N hydrogen bonds and N-H···π interactions are key features that direct the formation of a three-dimensional network structure. nih.gov The dihedral angle between the benzene (B151609) and pyrazine (B50134) rings in this molecule is 61.34 (5)°. nih.gov It is plausible that 2-Bromo-N-phenylpyridin-4-amine would exhibit similar types of intermolecular interactions, including:

N-H···N Hydrogen Bonds: The amino group (N-H) can act as a hydrogen bond donor, while the pyridinic nitrogen can serve as an acceptor, leading to the formation of hydrogen-bonded chains or networks.

C-H···π Interactions: The aromatic rings (phenyl and pyridine) can participate in C-H···π interactions, further stabilizing the crystal packing.

Halogen Bonding: The bromine atom could potentially participate in halogen bonding interactions (C-Br···N or C-Br···π), a type of non-covalent interaction that has gained increasing recognition for its role in crystal engineering. Studies on other bromo-substituted aromatic compounds have highlighted the importance of C–Br...π(arene) and Br...Br interactions in their solid-state structures. mdpi.com

A study on 4-Bromo-N-phenylaniline revealed a network of intermolecular C—H⋯π and N—H⋯π interactions, although the N-H group was not involved in classical hydrogen bonding. researchgate.net The dihedral angle between the benzene rings in this molecule is 52.5 (1)°. researchgate.net This suggests that even without a pyridinic nitrogen, the interplay of weaker interactions significantly influences the solid-state conformation.

The specific nature and geometry of these interactions in 2-Bromo-N-phenylpyridin-4-amine would ultimately depend on the crystallization conditions and the final polymorphic form obtained. Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular contacts, would be invaluable in a detailed study of its crystal structure. Such analyses have been effectively used for coordination compounds of aminopyridines to understand the contributions of various intermolecular forces. nih.gov

| Interaction Type | Potential Role in 2-Bromo-N-phenylpyridin-4-amine | Analogous Compound Example |

| N-H···N Hydrogen Bond | Formation of primary structural motifs. | 5-Bromo-N-phenylpyrazine-2,3-diamine nih.gov |

| N-H···π Interaction | Stabilization of the three-dimensional network. | 5-Bromo-N-phenylpyrazine-2,3-diamine nih.gov |

| C-H···π Interaction | Contribution to crystal packing efficiency. | 4-Bromo-N-phenylaniline researchgate.net |

| Halogen Bonding (Br···N/π) | Directional control of molecular assembly. | General bromo-aromatic systems mdpi.com |

| π-π Stacking | Stabilization through aromatic ring overlap. | General aromatic systems |

Quantum Mechanical Investigations of Reaction Pathways and Mechanisms

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, predicting reaction outcomes, and understanding the electronic factors that govern chemical reactivity. For 2-Bromo-N-phenylpyridin-4-amine, such investigations can provide insights into its synthesis and subsequent chemical transformations.

A relevant study on the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) to form novel pyridine (B92270) derivatives offers a model for the types of quantum mechanical investigations that could be applied. mdpi.comresearchgate.net In this research, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to analyze the electronic properties of the starting materials and products. mdpi.comresearchgate.net The frontier molecular orbitals (HOMO and LUMO) and various reactivity indices were calculated to understand the reaction pathways. mdpi.comresearchgate.net

For 2-Bromo-N-phenylpyridin-4-amine, DFT studies could be employed to:

Model Reaction Intermediates and Transition States: By calculating the energies of reactants, intermediates, transition states, and products, the reaction energy profile for transformations such as Suzuki or Buchwald-Hartwig cross-coupling reactions at the bromine-substituted position can be mapped out. This would help in understanding the reaction kinetics and thermodynamics.

Analyze the Influence of Substituents: The electronic effects of the bromo and phenylamino (B1219803) substituents on the pyridine ring can be quantified. For example, the calculations can reveal how these groups modulate the electron density at different positions of the pyridine ring, thereby influencing its susceptibility to nucleophilic or electrophilic attack.

Predict Regioselectivity: In reactions where multiple sites are available for reaction, quantum mechanical calculations can predict the most likely site of attack by calculating local reactivity descriptors such as Fukui functions or the charges on each atom. For instance, in the reaction of 4-aminopyridine (B3432731) with bromine, a complex bromination-dimerization process was observed, highlighting the intricate reactivity patterns that can be unraveled with computational support. stenutz.eu

A study on the reactivity of 4-aminopyridine with halogens demonstrated that the reaction with Br2 leads to protonation and a subsequent bromination-dimerization process, forming novel pyridyl-pyridinium cations. stenutz.eu This underscores the complex reactivity of aminopyridines that can be explored through computational modeling.

| Computational Method | Application to 2-Bromo-N-phenylpyridin-4-amine | Information Gained |

| Density Functional Theory (DFT) | Calculation of reaction energy profiles. | Mechanistic insights, kinetic and thermodynamic parameters. |

| Frontier Molecular Orbital (FMO) Analysis | Examination of HOMO-LUMO energy gaps and distributions. | Prediction of reactivity and electronic transitions. |

| Natural Bond Orbital (NBO) Analysis | Investigation of charge distribution and donor-acceptor interactions. | Understanding of intramolecular electronic effects. |

| Transition State Searching | Locating and characterizing transition state structures. | Determination of activation energies and reaction pathways. |

In Silico Studies for Structure-Reactivity Relationships

In silico studies play a crucial role in modern drug discovery and materials science by predicting the properties and activities of chemical compounds, thereby guiding synthetic efforts. For 2-Bromo-N-phenylpyridin-4-amine, such studies can establish relationships between its molecular structure and its potential biological activity or chemical reactivity.

Structure-activity relationship (SAR) studies on related 4-aminopyridine derivatives have shown that modifications at the 3-position can significantly impact their biological activity, such as the ability to block potassium channels. biorxiv.org For example, a methyl group at the 3-position of 4-aminopyridine was found to increase its potency, while methoxy (B1213986) and trifluoromethyl groups decreased it. biorxiv.org These studies often correlate physicochemical properties like pKa and lipophilicity (logD) with observed activity. biorxiv.org

For 2-Bromo-N-phenylpyridin-4-amine, in silico approaches could involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a set of analogous compounds with known activities were available, QSAR models could be developed to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with their biological effects.

Molecular Docking: To investigate potential biological targets, the structure of 2-Bromo-N-phenylpyridin-4-amine can be docked into the active sites of various enzymes or receptors. This has been successfully applied to other aminopyridine derivatives to predict their binding modes and affinities. nih.gov

ADME-T Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of the molecule. This is vital for assessing its drug-likeness and potential for further development. For instance, adherence to Lipinski's rule of five is a common in silico filter for oral bioavailability. dntb.gov.ua

In silico prediction of the biological activity of bromo-derivatives of hydroacridines has been performed using web-based platforms, which compare the query structure to known active compounds and predict potential targets. dntb.gov.uaucj.org.ua A similar approach could be used for 2-Bromo-N-phenylpyridin-4-amine to generate hypotheses about its biological function.

| In Silico Method | Predicted Property | Relevance |

| Molecular Docking | Binding affinity and mode to biological targets. | Target identification and lead optimization. nih.gov |

| QSAR | Correlation of structure with activity. | Guiding the design of more potent analogs. biorxiv.org |

| ADME-T Prediction | Pharmacokinetic and toxicity profiles. | Assessing drug-likeness and potential liabilities. dntb.gov.ua |

| Physicochemical Property Calculation | pKa, logP, polar surface area, etc. | Understanding bioavailability and distribution. biorxiv.org |

Theoretical Spectroscopic Property Prediction

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules, such as NMR, IR, and UV-Vis spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic structure.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. For pyridine and its derivatives, theoretical calculations have been shown to reproduce experimental chemical shifts with good accuracy. aip.orgnih.gov A computational study on 4-(Boc-amino)pyridine, for example, successfully calculated the ¹H and ¹³C NMR chemical shifts using the DFT/B3LYP method. researchgate.net For 2-Bromo-N-phenylpyridin-4-amine, such calculations would predict the chemical shifts for all proton and carbon atoms, aiding in the assignment of its experimental NMR spectra.

Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in its IR and Raman spectra. These calculations can help in assigning the vibrational bands to specific functional groups and molecular motions. For example, in a study of 2-N-phenylamino-methyl-nitro-pyridine isomers, DFT calculations were used to analyze the experimental IR and Raman spectra, including the N-H stretching modes involved in hydrogen bonding. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic transitions of molecules, which correspond to the absorption bands in UV-Vis spectra. These calculations provide information about the excitation energies and oscillator strengths of the transitions. For instance, TD-DFT calculations on 4-(Boc-amino)pyridine were used to investigate its electronic properties, including the HOMO-LUMO energy gap and absorption wavelengths. researchgate.net For 2-Bromo-N-phenylpyridin-4-amine, TD-DFT could predict its UV-Vis absorption maxima and help to understand the nature of the electronic transitions (e.g., π→π* or n→π*).

| Spectroscopic Technique | Theoretical Method | Predicted Parameters | Example Application |

| NMR | DFT (GIAO) | ¹H and ¹³C Chemical Shifts | 4-(Boc-amino)pyridine researchgate.net |

| IR/Raman | DFT (Frequency Calculation) | Vibrational Frequencies and Intensities | 2-N-phenylamino-methyl-nitro-pyridine nih.gov |

| UV-Vis | TD-DFT | Absorption Wavelengths (λmax), Oscillator Strengths | 4-(Boc-amino)pyridine researchgate.net |

Applications in Advanced Materials Science

Precursors for Organic Electronic Materials

Organic electronic materials are at the forefront of next-generation display, lighting, and computing technologies. The design of the organic semiconductors at the heart of these devices is crucial for their performance. The core structures of these materials are often based on aromatic and heteroaromatic rings, designed to facilitate charge transport and luminescence.

In the realm of Organic Light-Emitting Diodes (OLEDs), derivatives of pyridine (B92270) and bipyridine are often used to create electron-transport materials (ETMs). The development of ETMs with specific molecular orientations is a key strategy for producing high-performance OLEDs with low operating voltages and high efficiency. For instance, electron-transport materials based on a 2,2′-bipyridine skeleton have demonstrated excellent performance in OLEDs. rsc.org The 2-Bromo-N-phenylpyridin-4-amine structure provides a foundational unit that could be elaborated through chemical synthesis into more complex, high-performance materials for OLED applications.

The applications of pyridine derivatives extend to photonic devices, where their electronic properties are harnessed to manipulate light. While specific research on 2-Bromo-N-phenylpyridin-4-amine in this area is nascent, related compounds serve as a guide to its potential. The strategic placement of bromine atoms and phenyl groups on a pyridine core can influence the electronic and, consequently, the optical properties of the resulting materials, making them candidates for development in photonics.

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, finding widespread use in displays (LCDs). The performance of liquid crystalline materials is highly dependent on their molecular structure. Phenylpyridine-based structures are known to form the core of some liquid crystalline compounds. For example, luminescent liquid crystalline materials have been successfully prepared from derivatives incorporating a 2-phenylpyridine (B120327) (2-ppy) core, which can be coordinated with metals like palladium(II) or platinum(II). researchgate.netrsc.org These metal complexes can exhibit both liquid crystalline behavior and luminescence at room temperature. researchgate.netrsc.org The synthesis of such materials often involves Schiff base condensation, a reaction for which amine compounds like 2-Bromo-N-phenylpyridin-4-amine are suitable starting materials. mdpi.com

| Research Area | Relevant Structural Core | Potential Application of 2-Bromo-N-phenylpyridin-4-amine |

| OLEDs | 2,2′-Bipyridine | Synthesis of novel electron-transport materials. |

| Liquid Crystals | 2-Phenylpyridine (2-ppy) | Precursor for metal-containing liquid crystals (metallomesogens). |

Components in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry looks beyond the individual molecule to focus on the complex systems formed by non-covalent interactions. The ability of molecules to self-assemble into well-defined, functional architectures is a cornerstone of this field and is essential for the bottom-up fabrication of novel materials and devices.

Crystal engineering is the design and synthesis of solid-state structures with desired properties, built upon an understanding of intermolecular interactions. The 2-Bromo-N-phenylpyridin-4-amine molecule contains several features that can direct its assembly in the solid state. The bromine atom can participate in halogen bonding, a highly directional non-covalent interaction that is increasingly used as a tool in crystal engineering. The pyridine nitrogen and the amine group are capable of forming strong hydrogen bonds, while the phenyl and pyridine rings can engage in π-π stacking interactions. The interplay of these various non-covalent forces dictates the final crystal packing, and understanding them is key to designing new crystalline materials.

Supramolecular hosts are molecules with cavities that can encapsulate smaller "guest" molecules, with applications ranging from drug delivery to chemical sensing. The design of these hosts often involves the synthesis of large, cage-like structures from smaller, rigid building blocks. Polyamino cage-like systems, for example, can be synthesized through the Schiff base condensation of a polyamine with a dialdehyde. mdpi.com The resulting cage can be tuned in size and shape and can form stable complexes with metal ions to enhance guest binding. mdpi.com The amine functionality and rigid aromatic structure of 2-Bromo-N-phenylpyridin-4-amine make it a candidate building block for the construction of novel supramolecular host architectures. researchgate.netresearchgate.netenamine.net

Building Blocks for Functional Polymers and Frameworks

The bifunctional nature of 2-Bromo-N-phenylpyridin-4-amine, with its reactive bromine site and the N-H group of the secondary amine, makes it a suitable monomer for the construction of functional polymers and porous frameworks. The bromine atom serves as a handle for polymerization, typically through palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. mdpi.comnih.govacs.orgrsc.org

In the context of functional polymers, this monomer can be integrated into the main chain or as a side group, influencing the polymer's solubility, thermal stability, and electronic properties. dntb.gov.uanih.gov For instance, the incorporation of pyridine moieties into polymer backbones is a known strategy to enhance electron affinity and stability, which is beneficial for applications in light-emitting diodes. mit.edu The phenylamine group can further contribute to the hole-transporting capabilities of the material. elsevierpure.comresearchgate.net

While direct examples of 2-Bromo-N-phenylpyridin-4-amine in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) are not extensively documented in readily available literature, its structural motifs are highly relevant. Amino-functionalized linkers are widely used in the construction of MOFs and COFs, as the amino groups can serve as coordination sites for metal ions or as reactive sites for post-synthetic modification. acs.orgfrontiersin.orgrsc.org The pyridine nitrogen also offers an additional coordination site for metal centers in MOFs. nih.govnih.gov The general principles of reticular chemistry suggest that a molecule with the geometry and functional groups of 2-Bromo-N-phenylpyridin-4-amine could be a precursor to novel porous materials. mdpi.comresearchgate.net The synthesis of such frameworks would typically involve condensation reactions or cross-coupling polymerization. nih.govrsc.org

| Polymer/Framework Type | Potential Synthetic Route | Key Feature from Monomer |

| Functional Polymers | Suzuki or Stille cross-coupling | Pyridine and phenylamine units in the backbone |

| Metal-Organic Frameworks (MOFs) | Solvothermal synthesis with metal salts | Pyridine and amine groups as coordination sites |

| Covalent Organic Frameworks (COFs) | Schiff base condensation (after modification) | Porous structure with tunable functionality |

Development of Novel Optical and Electrical Materials

The electronic structure of 2-Bromo-N-phenylpyridin-4-amine suggests its utility in the creation of materials with specific optical and electrical functionalities. The combination of an electron-donating phenylamine group and a relatively electron-withdrawing pyridine ring can lead to intramolecular charge transfer (ICT) characteristics, which are often associated with interesting photophysical properties, such as fluorescence. mdpi.comacs.org

Polymers and materials incorporating this or similar phenyl-amino-pyridine units are investigated for their potential in organic electronics. The phenylamine moiety is a well-known component in hole-transporting materials (HTMs) used in organic light-emitting diodes (OLEDs) and perovskite solar cells. nih.govresearchgate.netacs.org The pyridine core can enhance electron transport and improve device stability. researchgate.net The strategic placement of bromine allows for further functionalization to fine-tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in electronic devices. nih.gov

In the realm of optical materials, the inherent fluorescence of pyridine-based polymers can be modulated by the specific monomer structure and the polymer morphology. mit.edu Aggregation-induced emission (AIE) is another phenomenon observed in some aromatic-rich polymers, where the restriction of intramolecular rotations in the solid state leads to enhanced light emission. rsc.org While not explicitly demonstrated for polymers of 2-Bromo-N-phenylpyridin-4-amine, its structure possesses the rotational freedom that could potentially lead to AIE-active materials.

The development of conductive polymers is another area of interest. Poly(pyridinium salt)s, for example, have been shown to exhibit ionic conductivity. researchgate.netniscair.res.in While 2-Bromo-N-phenylpyridin-4-amine is not a direct precursor to these specific polymers, its pyridine nitrogen can be quaternized to introduce charge carriers, a strategy used to create conductive materials. nih.gov

| Material Property | Relevant Structural Feature | Potential Application |

| Luminescence | Phenyl-amino-pyridine core (ICT) | Organic Light-Emitting Diodes (OLEDs) mdpi.com |

| Hole Transport | Phenylamine group | Hole Transport Layers (HTLs) in solar cells researchgate.netresearchgate.net |

| Electron Transport | Pyridine ring | Electron Transport Layers (ETLs) in OLEDs mit.edu |

| Ionic Conductivity | Quaternized pyridine nitrogen | Solid Polymer Electrolytes researchgate.netacs.org |

Ligand Design and Catalysis

2-Bromo-N-phenylpyridin-4-amine as a Ligand in Coordination Chemistry

As a ligand, 2-Bromo-N-phenylpyridin-4-amine offers multiple potential coordination sites, primarily through the pyridine (B92270) nitrogen and the exocyclic amine nitrogen. This versatility allows it to participate in the formation of a variety of metal complexes with diverse structures and properties.

The synthesis of metal complexes involving pyridine-based amine ligands typically follows established coordination chemistry protocols. Generally, these syntheses involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, complexes of Co(II) and Ni(II) have been prepared by reacting 2,4-dinitrophenylhydrazine (B122626) with metal salts in a specific molar ratio. nih.gov Similarly, Schiff base ligands derived from substituted pyridines are complexed with metal salts like Cu(II) and Zn(II) by refluxing the components in an ethanolic solution to precipitate the desired complex. nih.gov

The general procedure for synthesizing a metal complex with 2-Bromo-N-phenylpyridin-4-amine would likely involve:

Dissolving the 2-Bromo-N-phenylpyridin-4-amine ligand in a suitable organic solvent, such as ethanol (B145695) or dimethylformamide (DMF).

Adding a solution of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Ni(II), Cu(II), or Pt(II)) to the ligand solution, often dropwise with stirring. jmchemsci.comscirp.org

The reaction mixture may be stirred at room temperature or heated under reflux to facilitate the complex formation. nih.govscirp.org

The resulting metal complex, which often precipitates from the solution, is then isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried. jmchemsci.com

While specific reports detailing the synthesis of complexes with 2-Bromo-N-phenylpyridin-4-amine are not prevalent, the reaction of N-tert-butyl-N-phenyl-2,2′-bipyridin-6-amine with K2PtCl4 in acetic acid to form a cyclometalated complex demonstrates a relevant synthetic pathway for related ligands. researchgate.net

The resulting geometries are dependent on the metal ion, its oxidation state, and the stoichiometry of the ligand-to-metal ratio. Based on studies of similar ligands, several geometries are possible:

Octahedral: This geometry is common for Co(II) and Ni(II) complexes, often with a 1:2 metal-to-ligand ratio, where other positions are filled by solvent molecules or anions. nih.govresearchgate.net

Square Pyramidal: In some cases, a five-coordinate square pyramidal geometry can be adopted. scirp.orgbeilstein-journals.org

Square Planar: This is a common geometry for Pt(II) and Pd(II) complexes.

The table below summarizes potential coordination behaviors of 2-Bromo-N-phenylpyridin-4-amine based on analogous chemical systems.

| Coordination Site(s) | Potential Mode | Example Analogous System | Resulting Geometry |

| Pyridine Nitrogen | Monodentate | Ni(II)-porphyrins with axial pyridine ligands beilstein-journals.org | Square Pyramidal |

| Pyridine N, Amine N | Bidentate (Chelating) | 2-(4-bromophenoxy)acetohydrazide with Ni(II) mdpi.com | Distorted Octahedron |

| Pyridine N, Phenyl C | Bidentate (Cyclometalated) | N-phenyl-2,2′-bipyridin-6-amine with Pt(II) researchgate.net | Square Planar |

The substituents on the 2-Bromo-N-phenylpyridin-4-amine ligand significantly modulate the electronic and photophysical properties of the metal center it coordinates to. The N-phenylamine group generally acts as an electron-donating group, increasing the electron density on the pyridine ring and, consequently, on the metal center. This enhanced electron density can increase the nucleophilicity of the metal center, which is a crucial factor in catalytic activity. mdpi.com

Conversely, the bromine atom at the 4-position is electron-withdrawing, which can counterbalance the effect of the amine group. This electronic tug-of-war allows for precise tuning of the metal center's properties. For instance, coordination to a metal ion like Zn(II) can make the pyridine backbone a stronger π-acceptor, leading to a reduction in the HOMO-LUMO gap and a red-shift in the complex's absorption spectrum. mdpi.com The balance of these electronic effects can influence properties such as:

Redox Potentials: The electron-donating and -withdrawing groups can make the metal center easier or harder to oxidize or reduce.

Photoluminescence: The electronic nature of the ligand impacts the energy of charge transfer bands and can affect the emission wavelength and quantum yield of luminescent complexes. mdpi.com

Catalytic Activity: The nucleophilicity and electronic state of the metal center, tuned by the ligand, are often key to the efficiency and selectivity of a catalyst. mdpi.com

Applications in Homogeneous Catalysis

Homogeneous catalysis often relies on soluble metal complexes where ligands play a pivotal role in controlling the catalyst's performance. Pyridine derivatives are widely used as ligands because their steric and electronic properties can be easily modified.

Pyridine-based ligands are fundamental components in the design of catalysts for a wide range of organic transformations. They are used in reactions such as cross-coupling, C-H activation, and polymerization. The modular nature of substituted pyridines, like 2-Bromo-N-phenylpyridin-4-amine, allows for the rational design of ligands to achieve specific catalytic outcomes. researchgate.netnih.gov

The design principles often involve:

Steric Tuning: The bulk of the substituents on the pyridine ring can control access to the metal center, influencing selectivity. The phenyl group in 2-Bromo-N-phenylpyridin-4-amine provides significant steric bulk.

Electronic Tuning: As discussed, the electronic properties of the ligand directly affect the reactivity of the metal catalyst. The bromo and phenylamine groups provide a means to modulate the catalyst's electronic profile. mdpi.com

Directing Groups: The pyridine nitrogen itself can act as a directing group in C-H activation reactions, facilitating functionalization at specific positions on a substrate. acs.org

The bromine atom on 2-Bromo-N-phenylpyridin-4-amine also serves as a synthetic handle for further modification, allowing it to be used as an intermediate in the synthesis of more complex, multidentate ligands via cross-coupling reactions.

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern chemistry. Pyridine-containing structures are frequently incorporated into chiral ligands. While 2-Bromo-N-phenylpyridin-4-amine is an achiral molecule, it can serve as a precursor for the synthesis of chiral ligands. This could be achieved by introducing a chiral center, for example, by modifying the N-phenyl group or by using it as a scaffold to build a larger, stereochemically defined ligand architecture. Although pyridine derivatives are common in asymmetric catalysis, specific examples detailing the use of 2-Bromo-N-phenylpyridin-4-amine for this purpose are not prominent in the literature. researchgate.net

Role in Catalyst Recycling and Heterogenization

The successful recovery and reuse of catalysts are critical components of sustainable chemical synthesis, offering economic and environmental benefits. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, is a primary strategy to facilitate catalyst separation and recycling. While direct research on the application of 2-Bromo-N-phenylpyridin-4-amine in catalyst recycling and heterogenization is not extensively documented in publicly available literature, its molecular structure provides a basis for its potential use as a ligand or a precursor to a ligand in recyclable catalytic systems.

The presence of a pyridine ring and a phenylamino (B1219803) group offers multiple sites for coordination with metal centers, and the bromo-substituent on the pyridine ring serves as a reactive handle for covalent attachment to a solid support. This immobilization is a key step in creating a heterogeneous catalyst that can be easily separated from the reaction mixture by filtration and subsequently reused.

The general principles of heterogenization can be illustrated by examining related pyridinium-based catalytic systems. For instance, palladium nanoparticles have been effectively stabilized on a pyridinium-supported ionic liquid phase (SILP) grafted onto a silica (B1680970) support. nih.gov This approach creates a robust and recyclable heterogeneous catalyst. The pyridinium (B92312) moiety plays a crucial role in stabilizing the palladium nanoparticles, preventing their agglomeration and leaching from the support, which are common causes of catalyst deactivation. nih.gov

In such systems, the catalyst's performance is evaluated over several reaction cycles to determine its stability and reusability. Key metrics include the yield of the desired product and the extent of metal leaching into the product or solvent.

Table 1: Illustrative Recyclability of a Pyridinium-Supported Palladium Catalyst in Aminocarbonylation

| Cycle | Product Yield (%) | Palladium Leaching |

| 1 | 95 | Low |

| 2 | 94 | Low |

| 3 | 93 | Low |

| 4 | 91 | Low |

| 5 | 90 | Low |

This table is illustrative and based on the performance of related pyridinium-based catalysts. nih.gov It does not represent data for a catalyst derived from 2-Bromo-N-phenylpyridin-4-amine.

The potential for 2-Bromo-N-phenylpyridin-4-amine to be used in a similar fashion would involve its covalent attachment to a support material. Common supports include inorganic materials like silica and alumina, as well as organic polymers. sfasu.edu The choice of support can influence the catalyst's activity, selectivity, and stability.

Furthermore, the development of catalysts on magnetic nanoparticles offers another avenue for easy separation, where an external magnetic field can be used to recover the catalyst from the reaction mixture. mdpi.com

While specific examples for 2-Bromo-N-phenylpyridin-4-amine are not available, the established principles of catalyst heterogenization and the successful application of related pyridine-containing ligands in recyclable catalysis strongly suggest its potential in this important area of green chemistry. nih.govnih.govmdpi.com

Derivatization and Expanded Functionalization Strategies for 2 Bromo N Phenylpyridin 4 Amine

The scaffold of 2-Bromo-N-phenylpyridin-4-amine presents a versatile platform for chemical modification, offering multiple sites for derivatization. Strategic functionalization of this molecule can be pursued through modifications on the pyridine (B92270) ring, the N-phenyl group, or by selectively transforming the existing bromo and amino functionalities. These approaches allow for the systematic modulation of the compound's electronic, steric, and physicochemical properties, enabling the synthesis of a diverse library of analogues for various applications in materials science and medicinal chemistry.

Emerging Research Directions and Future Outlook

Development of Green Chemistry Approaches for Synthesis

The synthesis of complex organic molecules like 2-Bromo-N-phenylpyridin-4-amine traditionally relies on methods that can be resource-intensive and generate significant waste. The principles of green chemistry are increasingly being applied to mitigate these issues, focusing on creating more environmentally benign and economically viable synthetic routes. rasayanjournal.co.in Key goals in this area include maximizing reactant efficiency and minimizing waste production. rsc.org

Future research will likely focus on developing novel green synthetic protocols for 2-Bromo-N-phenylpyridin-4-amine. These approaches may include microwave-assisted synthesis, which can accelerate reaction rates and improve yields, and solventless or "grindstone" chemistry techniques that reduce or eliminate the need for hazardous organic solvents. rasayanjournal.co.inresearchgate.net The use of reusable catalysts, such as modified nanoparticles, is another promising avenue that can be recycled multiple times without a significant loss of catalytic activity. rasayanjournal.co.in Furthermore, the development of one-pot multicomponent reactions, where multiple synthetic steps are combined into a single procedure, simplifies the process and reduces the generation of byproducts. rasayanjournal.co.in

| Green Chemistry Approach | Principle | Potential Advantage for Synthesis |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. | Faster reaction times, higher yields, and improved purity. rasayanjournal.co.in |

| Solventless Reactions | Conducts reactions without a solvent medium. | Reduces volatile organic compound (VOC) emissions and simplifies product purification. rasayanjournal.co.in |

| Reusable Catalysts | Employs catalysts that can be recovered and reused. | Lowers costs and minimizes catalyst waste. rasayanjournal.co.in |

| Multicomponent Reactions | Combines three or more reactants in a single step. | Increases efficiency, reduces waste, and simplifies synthetic procedures. rasayanjournal.co.in |

| Use of Greener Solvents | Replaces hazardous solvents with environmentally friendly alternatives like water or ionic liquids. | Enhances safety and reduces environmental impact. rasayanjournal.co.in |

Advanced Spectroscopic Characterization Techniques for In Situ Studies

Understanding the intricate details of chemical reactions as they occur is crucial for optimizing processes and identifying transient intermediates. In situ spectroscopy allows for the real-time monitoring of reacting systems, providing invaluable insights into reaction mechanisms and kinetics. aspbs.com For 2-Bromo-N-phenylpyridin-4-amine, the application of advanced in situ spectroscopic techniques will be instrumental in elucidating its formation and reactivity.

Techniques such as time-resolved Fourier-Transform Infrared (FTIR) spectroscopy and in situ Attenuated Total Reflection (ATR) FTIR can be employed to track the evolution of functional groups during a reaction. aspbs.com Raman spectroscopy offers complementary information, particularly for symmetric vibrations and reactions in aqueous media. aspbs.com X-ray absorption spectroscopy, including X-ray Absorption Near Edge Spectroscopy (XANES) and Extended X-ray Absorption Fine-Structure (EXAFS), can provide detailed information about the electronic structure and local coordination environment of metal catalysts that might be used in the synthesis of 2-Bromo-N-phenylpyridin-4-amine derivatives. aspbs.com The ultimate goal of these studies is to establish quantitative relationships between the structure, composition, and activity of the catalytic systems involved. aspbs.com

| Spectroscopic Technique | Information Provided | Application in Studying 2-Bromo-N-phenylpyridin-4-amine |

| In Situ FTIR Spectroscopy | Real-time monitoring of vibrational modes of functional groups. | Tracking the formation and consumption of reactants, intermediates, and products. aspbs.com |

| In Situ Raman Spectroscopy | Complementary vibrational information, especially for non-polar bonds. | Studying reaction kinetics and mechanisms in various solvent systems. aspbs.com |

| In Situ X-ray Absorption Spectroscopy | Electronic structure and local atomic environment of specific elements. | Characterizing the active sites of catalysts used in synthesis. aspbs.com |

| In Situ NMR Spectroscopy | Detailed structural information and quantification of species in solution. | Identifying and characterizing reaction intermediates and byproducts. aspbs.com |

Multi-Scale Computational Modeling for Predictive Material Design

Computational modeling has become an indispensable tool in modern chemistry, enabling the prediction of molecular properties and the rational design of new materials. mit.edu For 2-Bromo-N-phenylpyridin-4-amine, multi-scale computational modeling can provide a comprehensive understanding of its behavior from the quantum mechanical level to the macroscopic scale.

At the most fundamental level, Density Functional Theory (DFT) can be used to investigate the electronic structure, molecular geometry, and reactivity of the molecule. mdpi.com These calculations can predict properties such as ionization energy and electron affinity, which are crucial for understanding its chemical behavior. mdpi.com Moving up in scale, molecular dynamics (MD) simulations can be employed to study the conformational dynamics of the molecule and its interactions with other molecules or materials. arxiv.org This is particularly relevant for predicting how 2-Bromo-N-phenylpyridin-4-amine might behave in a biological system or as part of a larger material assembly. By integrating these different modeling techniques, researchers can create predictive models that accelerate the design of new materials with desired properties, such as advanced polymers or biomaterials. mit.eduarxiv.org

| Modeling Scale | Computational Method | Objective for 2-Bromo-N-phenylpyridin-4-amine |

| Quantum Mechanical | Density Functional Theory (DFT) | Predict electronic properties, reactivity, and spectroscopic signatures. mdpi.com |

| Atomistic | Molecular Dynamics (MD) | Simulate molecular motion, conformational changes, and intermolecular interactions. arxiv.org |

| Mesoscale | Coarse-Grained Modeling | Study the collective behavior of large assemblies of molecules over longer timescales. |

| Continuum | Finite Element Analysis (FEA) | Predict macroscopic material properties based on lower-scale simulations. |

Integration with Machine Learning for Property Prediction and Synthesis Planning

The integration of machine learning (ML) is set to revolutionize the field of chemistry by accelerating discovery and optimization processes. researchgate.net For 2-Bromo-N-phenylpyridin-4-amine, ML algorithms can be applied to predict a wide range of chemical and physical properties, as well as to assist in the planning of its synthesis. nih.govnih.gov

Quantitative Structure-Property Relationship (QSPR) models, powered by ML, can be trained on existing chemical data to predict properties of new molecules, including those derived from 2-Bromo-N-phenylpyridin-4-amine. nih.gov These models can help in the early stages of drug discovery or materials science by identifying candidates with desirable characteristics. nih.gov Furthermore, ML is transforming computer-aided synthesis planning (CASP). nih.govsemanticscholar.org By learning from vast databases of chemical reactions, ML models can propose retrosynthetic pathways, suggesting potential starting materials and reaction steps to synthesize a target molecule like 2-Bromo-N-phenylpyridin-4-amine. nih.govoptimlpse.co.uk This data-driven approach can overcome human bias and uncover novel and more efficient synthetic routes. nih.gov Advanced tools like Chemprop, which utilize deep learning, are making these predictive capabilities more accessible to the wider scientific community. digitellinc.com

| Machine Learning Application | Description | Impact on 2-Bromo-N-phenylpyridin-4-amine Research |

| Property Prediction | Using ML models to predict physicochemical and biological properties from molecular structure. arxiv.orgnih.gov | Rapidly screen derivatives for desired activities and properties. nih.gov |

| Retrosynthesis Planning | AI-driven tools that suggest synthetic routes to a target molecule. nih.govoptimlpse.co.uk | Discover novel and efficient ways to synthesize the compound and its analogues. semanticscholar.org |

| Reaction Outcome Prediction | Predicting the products and yields of chemical reactions. nih.gov | Validate proposed synthetic steps and reduce experimental trial and error. |

| Catalyst Discovery | Identifying optimal catalysts for specific chemical transformations. researchgate.net | Accelerate the development of efficient and selective synthetic methods. |

Q & A

Q. How can researchers optimize the synthesis of 2-Bromo-N-phenylpyridin-4-amine to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate halogenation agents (e.g., N-bromosuccinimide in acetonitrile) and controlling reaction parameters such as temperature (e.g., 0–25°C), solvent polarity, and stoichiometry. Monitoring progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity. Post-synthesis purification via column chromatography or recrystallization improves final yield. For regioselective bromination, directing groups on the pyridine ring may influence substitution patterns .

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Acetonitrile | Enhances regioselectivity |

| Halogenation Agent | N-bromosuccinimide (NBS) | Minimizes side reactions |

| Temperature | 0–25°C | Prevents thermal degradation |

Q. What characterization techniques are most effective for confirming the structure and purity of 2-Bromo-N-phenylpyridin-4-amine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- X-ray Crystallography : Resolves molecular geometry using SHELXL for refinement, particularly for resolving torsional angles and bond lengths .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 263.99 for C11H10BrN2) .

Q. What are the key reactivity patterns of 2-Bromo-N-phenylpyridin-4-amine in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom acts as a leaving group, enabling reactions with nucleophiles (e.g., amines, thiols) under mild conditions. For example:

- Amination : React with primary amines in dimethylformamide (DMF) at 60°C to form N-aryl derivatives.

- Thioether Formation : Use sodium hydride (NaH) as a base in tetrahydrofuran (THF) to introduce thiol groups .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of 2-Bromo-N-phenylpyridin-4-amine using X-ray diffraction, and how can they be addressed?

- Methodological Answer : Challenges include crystal twinning, disorder in the phenyl/pyridine rings, and weak diffraction. Mitigation strategies:

Q. How should researchers resolve contradictions between spectroscopic data and computational models for 2-Bromo-N-phenylpyridin-4-amine?

- Methodological Answer : Cross-validate experimental NMR chemical shifts with density functional theory (DFT)-calculated values (e.g., using B3LYP/6-31G* basis sets). Adjust computational parameters (e.g., solvent effects in polarizable continuum models) to align with observed data. Discrepancies in NOE (nuclear Overhauser effect) correlations may indicate conformational flexibility .

Q. What computational methods are suitable for studying the electronic properties and potential biological interactions of 2-Bromo-N-phenylpyridin-4-amine?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., electrophilic substitution sites) .

- Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to identify binding affinities. Compare with fluorinated analogs for halogen-bonding effects .

Q. What strategies can mitigate challenges in achieving regioselectivity during the derivatization of 2-Bromo-N-phenylpyridin-4-amine?

- Methodological Answer :

- Directing Groups : Introduce electron-donating groups (e.g., -NH2) to steer electrophilic attacks to specific positions.

- Metal Catalysis : Use palladium catalysts for Suzuki-Miyaura coupling to retain bromine at the 2-position .

Q. How can researchers identify and validate biological targets of 2-Bromo-N-phenylpyridin-4-amine using in vitro assays?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against acetylcholinesterase (AChE) or kinases in buffer solutions (pH 7.4) with spectrophotometric monitoring.

- Binding Studies : Use surface plasmon resonance (SPR) to quantify interactions with DNA or proteins .

Notes for Implementation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.